Kras G12D(8-16)

Beschreibung

Eigenschaften

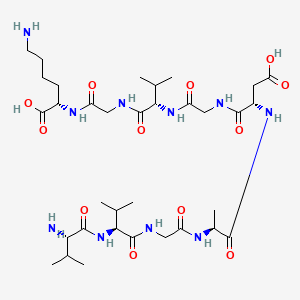

Molekularformel |

C34H60N10O12 |

|---|---|

Molekulargewicht |

800.9 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

KYXPKTKDZBTZIR-YPUHKWPASA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Kras G12D(8-16) Peptide: A Pivotal Neoantigen in Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of intracellular signaling pathways governing cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation—a substitution of glycine with aspartic acid at codon 12—being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] The resulting oncoprotein, KRAS G12D, remains in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumorigenesis.[4][5]

The Kras G12D(8-16) peptide, a nonapeptide fragment of the mutated KRAS protein, has emerged as a key target in the field of cancer immunotherapy. Its primary function is to act as a tumor-specific neoantigen . This guide provides a comprehensive overview of the function, mechanism of action, and therapeutic applications of the Kras G12D(8-16) peptide.

Core Function: A T-Cell Epitope for Immune Recognition

The central function of the Kras G12D(8-16) peptide is its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. This peptide-MHC complex can then be recognized by the T-cell receptors (TCRs) of cytotoxic T-lymphocytes (CTLs), also known as CD8+ T-cells. This recognition event flags the cancer cell as foreign, initiating a targeted immune response aimed at its elimination.

The specificity of this interaction is paramount. Because the G12D mutation is somatic and absent in healthy tissues, T-cells recognizing the Kras G12D(8-16) peptide are highly specific to tumor cells, minimizing the risk of off-tumor toxicities. The immune system does not develop central tolerance to this neoantigen, meaning a repertoire of T-cells capable of recognizing it exists.

Signaling Pathways and Mechanism of Action

The therapeutic utility of the Kras G12D(8-16) peptide is realized through its central role in the cancer-immunity cycle. The following diagram illustrates the pathway from intracellular processing of the mutant KRAS protein to the T-cell-mediated killing of a cancer cell.

References

- 1. A new dawn in cancer immunotherapy: the promise of mutant KRAS-specific vaccines - Damle - Translational Gastroenterology and Hepatology [tgh.amegroups.org]

- 2. A new dawn in cancer immunotherapy: the promise of mutant KRAS-specific vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of KRAS mutations on the clinical outcome and immune response following immunotherapy for pancreatic cancer - Christenson - Annals of Pancreatic Cancer [apc.amegroups.org]

- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 5. mskcc.org [mskcc.org]

An In-depth Technical Guide to the Kras G12D(8-16) Peptide

This guide provides a comprehensive overview of the Kras G12D(8-16) peptide, a segment of the mutant Kras protein that is a focal point in cancer research and drug development. The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, when mutated, is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, is particularly prevalent and results in a constitutively active protein, leading to uncontrolled cell proliferation and survival.[1][2] This document details the sequence and structural context of the Kras G12D(8-16) peptide, its role in signaling pathways, and the experimental methodologies used for its study.

Peptide Sequence and Properties

The Kras G12D(8-16) peptide is a nine-amino-acid sequence derived from the N-terminal region of the full-length Kras protein harboring the G12D mutation.

Table 1: Amino Acid Sequence of Kras G12D(8-16)

| Representation | Sequence |

| Three-Letter Code | Val-Val-Gly-Ala-Asp-Gly-Val-Gly-Lys |

| One-Letter Code | VVGADGVGK |

This specific sequence, particularly the aspartic acid at position 5 (corresponding to position 12 in the full-length protein), is a neoantigen that can be presented by major histocompatibility complex (MHC) molecules, making it a target for T-cell-based immunotherapies.[3]

Structural Context

While the isolated, linear Kras G12D(8-16) peptide is unlikely to possess a stable, defined three-dimensional structure in solution, its conformation when bound to other molecules is of critical importance. The structure of the full-length Kras G12D protein has been determined by X-ray crystallography in complex with various inhibitors, including cyclic peptides. These structures reveal key binding pockets and allosteric sites that are targets for therapeutic intervention.

For instance, the crystal structure of human K-Ras(G12D) in complex with the cyclic inhibitory peptide KRpep-2d (at a resolution of 1.25 Å) shows the peptide binding to a cleft near the Switch II region.[4] This binding allosterically hinders the interaction with guanine nucleotide exchange factors. Another structure, PDB ID 8JJS, shows a different cyclic peptide inhibitor bound to GDP-state K-Ras G12D at a resolution of 1.53 Å. These peptide inhibitors do not directly interact with the 8-16 region but demonstrate the feasibility of targeting the mutant protein with peptide-based therapeutics. The G12D mutation itself is located in the P-loop of the protein's catalytic G-domain.

Table 2: Representative Structural Data of K-Ras G12D in Complex with Peptide Inhibitors

| PDB ID | Description | Resolution (Å) |

| Not specified | Human K-Ras(G12D) with GDP and cyclic peptide KRpep-2d | 1.25 |

| 8JJS | Human K-Ras G12D (GDP-bound) with cyclic peptide inhibitor AP10343 | 1.53 |

| Not specified | K-Ras(G12D)·GppNHp with cyclic peptide KD2 | 1.6 |

Kras G12D Signaling Pathways

The Kras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the protein's intrinsic GTPase activity, locking it in the "on" state. This leads to the constitutive activation of downstream pro-proliferative and survival signaling pathways.

The two primary signaling cascades activated by mutant Kras are:

-

RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.

Constitutive signaling through these pathways drives the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and metabolic reprogramming.

Caption: Kras G12D signaling cascade.

Quantitative Data

The study of Kras G12D and its peptide inhibitors has generated quantitative data primarily related to binding affinities and inhibitory concentrations.

Table 3: Binding Affinities and Inhibition Data for Kras G12D Inhibitors

| Inhibitor Type | Inhibitor Name | Target | Assay | Metric | Value |

| Cyclic Peptide | KD2 | K-Ras(G12D)-Raf1 Interaction | Biochemical Assay | IC50 | Micromolar (µM) range |

| Cyclic Peptide | KD17 | K-Ras(G12D)-Raf1 Interaction | Biochemical Assay | IC50 | Micromolar (µM) range |

| Monobody | 12D2 | Immobilized KRAS(G12D) | Biolayer Interferometry (BLI) | KD | 4.8 nM |

| Monobody | 12D3 | Immobilized KRAS(G12D) | Biolayer Interferometry (BLI) | KD | 1.1 nM |

| Monobody | 12D4 | Immobilized KRAS(G12D) | Biolayer Interferometry (BLI) | KD | 0.4 nM |

Note: Specific IC50 values for cyclic peptides KD2 and KD17 were described as being in the micromolar range but exact figures were not provided in the source material. Data for monobodies are from affinity maturation studies.

Experimental Protocols

This section outlines common and specific methodologies for the study of the Kras G12D(8-16) peptide and related inhibitors.

A standard protocol for synthesizing the Kras G12D(8-16) peptide (VVGADGVGK) involves solid-phase peptide synthesis (SPPS).

-

Resin Preparation: A rink amide resin is typically used to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin. The cycle involves:

-

Deprotection: Removal of the Fmoc group with a piperidine solution.

-

Activation: Activation of the next amino acid's carboxyl group using a coupling agent like HBTU/HOBt.

-

Coupling: Reaction of the activated amino acid with the deprotected N-terminus on the resin.

-

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Determining the three-dimensional structure of a peptide in complex with a protein like Kras G12D is typically achieved via X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

General X-ray Crystallography Workflow:

-

Protein Expression and Purification: The target protein (e.g., Kras G12D) is overexpressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified protein is incubated with a molar excess of the synthesized peptide inhibitor.

-

Crystallization: The protein-peptide complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, additives).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. Diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem (often by molecular replacement) and build an atomic model of the complex, which is then refined.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Identification of novel peptide inhibitors for oncogenic KRAS G12D as therapeutic options using mutagenesis-based remodeling and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11207394B2 - Anti-mutated KRAS T cell receptors - Google Patents [patents.google.com]

- 4. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kras G12D Mutation in Pancreatic Cancer Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kras proto-oncogene, particularly the G12D mutation, is a critical driver in the initiation and progression of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. This guide provides a comprehensive technical overview of the Kras G12D mutation's role in pancreatic cancer pathogenesis. It details the molecular mechanisms, downstream signaling cascades, and its profound impact on the tumor microenvironment and cellular metabolism. Furthermore, this document outlines current therapeutic strategies targeting Kras G12D, supported by quantitative preclinical data and detailed experimental protocols to aid in the research and development of novel anti-cancer therapies.

Introduction: The Central Role of Kras G12D in Pancreatic Cancer

Mutations in the KRAS gene are present in over 90% of pancreatic ductal adenocarcinomas, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being the most prevalent, accounting for approximately 40-45% of these cases.[1][2][3] This specific mutation locks the Kras protein in a constitutively active, GTP-bound state by impairing its intrinsic GTPase activity, leading to incessant downstream signaling that promotes cellular proliferation, survival, and metabolic reprogramming.[1][4] The Kras G12D mutation is considered an early event in the development of PDAC, often found in precursor lesions known as pancreatic intraepithelial neoplasias (PanINs), and is essential for both the initiation and maintenance of the disease.

Molecular Pathogenesis: Downstream Signaling Cascades

The constitutively active Kras G12D protein triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways. These pathways are central to the malignant phenotype of pancreatic cancer cells.

The RAF-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation and survival. Activated Kras G12D binds to and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Subsequently, MEK1/2 phosphorylates and activates ERK1/2, which then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.

The PI3K-AKT-mTOR Signaling Pathway

Simultaneously, activated Kras G12D engages the PI3K-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism. Kras G12D activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for AKT and PDK1, leading to AKT phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth.

Impact on the Tumor Microenvironment and Metabolism

Kras G12D not only drives cancer cell-intrinsic processes but also profoundly shapes the tumor microenvironment (TME) and rewires cellular metabolism to support rapid tumor growth.

Remodeling the Tumor Microenvironment

The Kras G12D mutation fosters an immunosuppressive TME characterized by the infiltration of myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and tumor-associated macrophages (TAMs), while limiting the infiltration and function of cytotoxic CD8+ T cells. This creates a barrier to effective anti-tumor immunity and immunotherapy. Inhibition of Kras G12D has been shown to reprogram the TME, leading to increased infiltration of CD8+ T cells and a reduction in myeloid infiltration.

Metabolic Reprogramming

Oncogenic Kras G12D orchestrates a metabolic shift to meet the high bioenergetic and biosynthetic demands of proliferating cancer cells. This includes upregulation of glucose uptake and glycolysis (the Warburg effect), as well as increased glutamine metabolism. Kras G12D also promotes the channeling of glucose intermediates into the pentose phosphate pathway (PPP) and hexosamine biosynthesis pathway to support nucleotide and lipid synthesis.

Therapeutic Targeting of Kras G12D

For decades, Kras was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors targeting specific Kras mutations.

Direct Kras G12D Inhibitors

Small molecules that selectively and non-covalently bind to the switch-II pocket of the Kras G12D protein have shown significant promise in preclinical studies. MRTX1133 is a notable example that has demonstrated potent anti-tumor activity in various pancreatic cancer models.

Quantitative Data on Preclinical Efficacy of Kras G12D Inhibitors

The preclinical efficacy of Kras G12D inhibitors has been evaluated in various cell lines and animal models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Kras G12D Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Cell Line | Kras Mutation | IC50 (nM) | Reference(s) |

| MRTX1133 | SW1990 | G12D (homozygous) | 11 | |

| MRTX1133 | ASPC1 | G12D (homozygous) | 21 | |

| MRTX1133 | PANC-1 | G12D (heterozygous) | > 3125 | |

| MRTX1133 | HPAF-II | G12D | < 50 | |

| Compound [I] | AsPC-1 | G12D | 3 | |

| Compound [II] | AsPC-1 | G12D | 4 | |

| HRS-4642 | Various | G12D | 2.329 - 822.2 | |

| KD-8 | Panc1, SW1990 | G12D | 2100 |

Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Mouse Models

| Mouse Model | Treatment | Outcome | Reference(s) |

| HPAC Xenograft | 30 mg/kg MRTX1133 (IP, BID) for 28 days | 85% tumor regression | |

| PDAC Xenografts | MRTX1133 | >30% tumor regression in 8 of 11 (73%) models | |

| KPC Model | 30 mg/kg MRTX1133 (IP, BID) | Rapid tumor regression and significantly increased survival | |

| Syngeneic Orthotopic | 30 mg/kg MRTX1133 (IP, BID) | Rapid tumor regression and significantly increased survival |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections provide outlines for key experimental protocols.

Generation of a Kras G12D; p53-mutant (KPC) Mouse Model

Genetically engineered mouse models (GEMMs) that faithfully recapitulate human pancreatic cancer are invaluable tools. The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre) is a widely used model that develops pancreatic tumors that closely mimic the human disease.

Protocol Outline:

-

Breeding Strategy: Cross LSL-KrasG12D/+ mice with LSL-Trp53R172H/+ mice. Then, cross the resulting double-mutant mice with Pdx1-Cre mice to generate KPC mice. The Cre recombinase, expressed under the pancreas-specific Pdx1 promoter, will excise the Lox-Stop-Lox (LSL) cassettes, leading to the expression of oncogenic Kras G12D and mutant p53 in the pancreas.

-

Genotyping: Perform PCR-based genotyping of tail DNA to confirm the presence of all three genetic components.

-

Tumor Monitoring: Monitor mice for signs of illness and palpate for abdominal tumors. Tumor development can also be monitored by high-resolution ultrasound imaging.

-

Tissue Harvest and Analysis: Upon euthanasia, harvest the pancreas and other organs for histological analysis (H&E staining), immunohistochemistry (IHC), and molecular analysis.

Pancreatic Tumor Organoid Culture

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor.

Protocol Outline:

-

Tissue Digestion: Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.

-

Embedding in Matrigel: Resuspend the cell pellet in Matrigel and plate as domes in a multi-well plate.

-

Culture and Maintenance: Culture the organoids in a specialized growth medium (e.g., PancreaCult™) supplemented with growth factors. Passage the organoids every 7-10 days by dissociating them into smaller fragments.

-

Cryopreservation: Early passage organoids can be cryopreserved for long-term storage.

-

Downstream Applications: Organoids can be used for drug screening, genetic manipulation, and molecular analysis.

Western Blot Analysis of MAPK and PI3K Pathway Activation

Western blotting is a standard technique to assess the phosphorylation status of key proteins in signaling pathways, providing a readout of pathway activation.

Protocol Outline:

-

Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The Kras G12D mutation is a cornerstone of pancreatic cancer pathogenesis, driving tumor initiation, progression, and the establishment of a therapy-resistant tumor microenvironment. The development of direct Kras G12D inhibitors like MRTX1133 represents a significant advancement in the treatment of this devastating disease. Preclinical studies have demonstrated their potent anti-tumor activity, providing a strong rationale for their clinical development.

Future research should focus on:

-

Overcoming Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to Kras G12D inhibitors to develop strategies to overcome them.

-

Combination Therapies: Exploring synergistic combinations of Kras G12D inhibitors with other targeted therapies (e.g., MEK inhibitors, PI3K inhibitors) and immunotherapies (e.g., immune checkpoint inhibitors) to achieve more durable responses.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Kras G12D-targeted therapies.

The continued elucidation of the complex biology driven by Kras G12D will undoubtedly pave the way for more effective and personalized treatments for patients with pancreatic cancer.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Oncogenic Activation by KRAS G12D Mutation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular and cellular mechanisms by which the KRAS G12D mutation drives oncogenesis. It covers the structural and biochemical alterations, downstream signaling consequences, and key experimental methodologies used to study this critical oncoprotein.

Introduction: The KRAS Oncoprotein and the G12D Mutation

The KRAS gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers.[1] These proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate critical cellular processes, including proliferation, survival, and differentiation.[2] The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), while inactivation is accelerated by GTPase-Activating Proteins (GAPs), which enhance the intrinsically slow GTP hydrolysis rate of KRAS.[3][4]

Mutations at codon 12 are the most common, with the glycine-to-aspartate substitution (G12D) being particularly prevalent in pancreatic (95%), colorectal (50%), and non-small cell lung cancers (30%).[1] The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling and driving the hallmarks of cancer. This guide elucidates the mechanisms underlying this oncogenic activation.

Structural and Biochemical Consequences of the G12D Mutation

The G12D mutation occurs within the P-loop (phosphate-binding loop) of the KRAS protein, a region critical for binding the phosphate groups of GDP and GTP. While the mutation has a minimal effect on the overall protein structure, it induces significant local conformational and dynamic changes that underpin its oncogenic activity.

Steric Hindrance and Impaired GTP Hydrolysis

The fundamental defect of the KRAS G12D mutant is its severely impaired GTPase activity. The substitution of a small, neutral glycine residue with a bulkier, negatively charged aspartic acid projects a new side chain into the active site. This causes steric hindrance that disrupts the precise positioning of water molecules and key catalytic residues required for GTP hydrolysis. Consequently, the mutant protein is insensitive to inactivation by GAPs, which cannot effectively engage with the altered active site. This resistance to GAP-mediated hydrolysis is the primary reason KRAS G12D remains perpetually in the "on" state.

Altered Conformational Dynamics

Molecular dynamics simulations and structural studies show that the G12D mutation alters the flexibility and conformational states of two critical regions: Switch-I (residues 25-40) and Switch-II (residues 60-74). These regions are responsible for binding to downstream effector proteins. The G12D mutation leads to increased fluctuations in the Switch-II loop and disrupts the hydrogen bond network within this region, which is believed to contribute to the impairment of GTP hydrolysis. These dynamic changes lock the effector-binding regions in a conformation that is perpetually competent for downstream signaling.

Quantitative Analysis of KRAS G12D Biochemical Properties

The functional consequences of the G12D mutation can be quantified through various biochemical assays. The data below, summarized from multiple studies, highlights the dramatic differences between wild-type (WT) and G12D mutant KRAS.

| Biochemical Parameter | KRAS WT | KRAS G12D | Fold Change (WT vs. G12D) | Significance | Reference |

| Intrinsic GTP Hydrolysis Rate (s⁻¹) | 6.8 x 10⁻⁴ | Intermediate decrease relative to WT | ~3-fold decrease | Reduced ability to self-inactivate. | |

| GAP-Stimulated GTP Hydrolysis | Active | Insensitive / Severely Impaired | Drastically reduced | Inability to be turned "off" by regulatory proteins. | |

| Nucleotide Exchange (GDP for GTP) | GEF-mediated | GEF-mediated | No significant change | The "on-switching" mechanism remains intact. |

Aberrant Downstream Signaling Pathways

Once locked in its GTP-bound state, KRAS G12D continuously activates multiple downstream effector pathways, the most prominent of which are the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The RAF-MEK-ERK Pathway

Constitutive activation of the RAF-MEK-ERK pathway is a central pillar of KRAS G12D-driven oncogenesis. Active KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that ultimately leads to the activation of ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors (e.g., c-Myc, NF-κB) that promote cell proliferation, upregulate cyclins (like Cyclin D1), and downregulate cell cycle inhibitors (like p27), driving uncontrolled cell division.

The PI3K-AKT-mTOR Pathway

KRAS G12D also directly binds to and activates phosphoinositide 3-kinase (PI3K). This leads to the activation of AKT, a crucial kinase that promotes cell survival by inhibiting pro-apoptotic proteins and blocking apoptosis. Furthermore, AKT activates the mTOR complex, a master regulator of cell growth, metabolism, and protein synthesis.

Caption: The KRAS G12D mutation blocks GAP-mediated GTP hydrolysis, locking KRAS in an active state.

Cellular Manifestations of KRAS G12D Activation

The persistent signaling driven by KRAS G12D results in profound changes to cell behavior, contributing directly to the malignant phenotype.

| Cellular Process | Effect of KRAS G12D | Underlying Mechanism | Reference |

| Cell Proliferation | Increased | Upregulation of Cyclin D1/E, downregulation of p27, leading to uncontrolled cell cycle progression. | |

| Apoptosis (Programmed Cell Death) | Decreased / Inhibited | Activation of the pro-survival PI3K/AKT pathway; epigenetic silencing of the pro-apoptotic Fas receptor. | |

| Cell Motility & Invasion | Increased | Activation of focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) like MMP-9. | |

| Metabolism | Rewired | Increased aerobic glycolysis and altered metabolism of amino acids such as methionine and arginine. | |

| Anchorage-Independent Growth | Enabled | Ability to proliferate without attachment to a substrate, a hallmark of transformation. |

Key Experimental Protocols for Studying KRAS G12D

A variety of experimental techniques are employed to dissect the function of KRAS G12D, from biochemical assays measuring enzymatic activity to complex in vivo models.

Biochemical Assays

Caption: A typical workflow for evaluating KRAS G12D inhibitors.

A. GTPase Activity Assay (Phosphate Release) This assay measures the rate of GTP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Protein Preparation: Recombinant KRAS G12D and WT proteins are purified.

-

GTP Loading: Proteins are incubated with a molar excess of GTP to ensure they are in the active state.

-

Reaction Initiation: The GTP-loaded KRAS is placed in an assay buffer. For GAP-stimulated assays, a recombinant GAP domain (e.g., from NF1) is added.

-

Phosphate Detection: At various time points, the amount of free phosphate released is measured. A common method uses a purine nucleoside phosphorylase (PNP)-based colorimetric system where Pi is converted into a detectable signal.

-

Data Analysis: The rate of phosphate release is calculated to determine the GTPase activity.

B. Protein-Protein Interaction (PPI) Assay (TR-FRET) Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to measure the interaction between KRAS G12D and its effectors, like RAF1.

-

Protein Labeling: KRAS G12D is complexed with a fluorescent donor (e.g., Terbium-labeled antibody), and the RAF1 Ras-Binding Domain (RBD) is complexed with a fluorescent acceptor.

-

Incubation: The labeled proteins are incubated together. If they interact, the donor and acceptor fluorophores are brought into close proximity.

-

Signal Detection: The donor is excited with a laser. If FRET occurs, the donor transfers energy to the acceptor, which then emits light at a specific wavelength.

-

Data Analysis: The ratio of acceptor to donor emission is calculated. A high ratio indicates strong interaction. This is useful for screening inhibitors that disrupt the KRAS-RAF interaction.

Cellular Assays

A. Western Blot for Downstream Pathway Activation This technique measures the phosphorylation status of key downstream proteins like ERK and AKT to assess pathway activity.

-

Cell Culture: KRAS G12D-mutant cells are cultured and treated with inhibitors or control vehicle.

-

Lysate Preparation: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size via gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used to generate a chemiluminescent signal, which is captured by an imager.

-

Analysis: The ratio of p-ERK to total ERK is quantified to determine the level of pathway inhibition.

B. Anchorage-Independent Growth Assay (Soft Agar) This assay measures the transformative potential of KRAS G12D by assessing the ability of cells to grow without a solid substrate.

-

Plate Preparation: A base layer of agar mixed with cell culture medium is allowed to solidify in a culture plate.

-

Cell Seeding: A top layer of lower-concentration agar containing the KRAS G12D-expressing cells is added.

-

Incubation: Plates are incubated for 2-4 weeks to allow for colony formation.

-

Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies indicate the degree of anchorage-independent growth.

In Vivo Models

Genetically Engineered Mouse Models (GEMMs) GEMMs that recapitulate human KRAS G12D-driven cancers are invaluable. The most common is the LSL-KrasG12D model.

-

Model Design: A latent KrasG12D allele is knocked into the mouse genome, preceded by a LoxP-STOP-LoxP (LSL) cassette that prevents its expression.

-

Activation: These mice are crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., Pdx1-Cre for pancreas, Ad-Cre for lung).

-

Tumorigenesis: In the target tissue, Cre excises the STOP cassette, leading to endogenous expression of oncogenic KrasG12D and subsequent tumor development that closely mimics the human disease.

-

Application: These models are used to study tumor initiation, progression, and to test the efficacy of novel therapeutics in an immunocompetent setting.

Conclusion and Therapeutic Implications

The KRAS G12D mutation drives oncogenesis through a clear, multi-step mechanism: a structural change in the P-loop impairs GAP-mediated GTP hydrolysis, locking the protein in a constitutively active state. This leads to the relentless activation of pro-proliferative and pro-survival signaling pathways, culminating in malignant transformation. For decades, KRAS was considered "undruggable." However, a deep understanding of these mechanisms has recently led to breakthroughs, including the development of direct, allele-specific inhibitors that can bind to the mutant protein and block its function. The continued elucidation of the structural, biochemical, and cellular intricacies of KRAS G12D is paramount for developing more effective and durable therapeutic strategies against these deadly cancers.

References

- 1. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of KRAS-GTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by Kras G12D

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (Kras) protein, a small GTPase, functions as a critical molecular switch in cellular signaling. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, renders the Kras protein constitutively active by impairing its intrinsic GTPase activity. This leads to persistent downstream signaling, promoting uncontrolled cell proliferation, survival, and tumorigenesis. This guide provides a detailed overview of the core signaling pathways activated by Kras G12D, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Downstream Signaling Pathways

Kras G12D orchestrates a network of downstream signaling cascades that are crucial for its oncogenic activity. The three primary effector pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway: A central signaling cascade that regulates cell growth, proliferation, and differentiation.

-

The Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: A key pathway involved in cell survival, growth, and metabolism. Kras G12D shows a preferential activation of this pathway compared to some other KRAS mutants.[1][2]

-

The Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) Pathway: This pathway is involved in the regulation of vesicle trafficking, cytoskeletal dynamics, and gene expression, contributing to tumor initiation and metastasis.

The RAF-MEK-ERK (MAPK) Signaling Pathway

Constitutive activation of the RAF-MEK-ERK pathway is a hallmark of Kras-driven cancers.[3] Upon activation by GTP-bound Kras G12D, a series of phosphorylation events ensues, culminating in the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.

References

The KRAS G12D(8-16) Neoantigen: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D substitution being a prevalent driver mutation in pancreatic, colorectal, and lung adenocarcinomas.[1] This mutation creates a novel protein sequence, giving rise to tumor-specific neoantigens that can be recognized by the immune system. The KRAS G12D(8-16) peptide and its flanking sequences have emerged as a promising target for various immunotherapeutic modalities, including adoptive T-cell therapies and cancer vaccines. This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and quantitative data related to the KRAS G12D(8-16) neoantigen.

The KRAS G12D Neoantigen Landscape

The KRAS G12D mutation results in a glycine to aspartic acid substitution at codon 12. This single amino acid change within the KRAS protein can be processed and presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, making them targets for cytotoxic T lymphocytes (CTLs). The specific peptide fragments presented are dependent on the patient's Human Leukocyte Antigen (HLA) type.

Peptide Sequences and HLA Restriction

Several immunogenic peptides derived from the KRAS G12D mutation have been identified, with the 9-mer and 10-mer variants being extensively studied. The core sequence of the KRAS G12D(8-16) peptide is VVGADGVGK.[2][3]

| Peptide Length | Sequence | HLA Restriction | Reference |

| 9-mer | GADGVGKSA | HLA-C08:02 | [4][5] |

| 10-mer | GADGVGKSAL | HLA-C08:02 | |

| 10-mer | VVVGADGVGK | HLA-A*11:01 |

Immunogenicity and T-Cell Recognition

The immunogenicity of the KRAS G12D neoantigen is critically dependent on its ability to bind to MHC molecules with sufficient stability to be recognized by T-cell receptors (TCRs). The G12D mutation plays a crucial role in this process, often acting as an anchor residue that enhances binding to specific HLA alleles.

MHC Binding and Presentation

Structural studies have revealed that the aspartic acid at position 3 of the 9-mer and 10-mer KRAS G12D peptides forms a salt bridge with Arg156 of HLA-C*08:02, a critical interaction for stabilizing the peptide-MHC complex. In contrast, the wild-type peptides with glycine at this position fail to form this stabilizing bond and are poorly presented.

T-Cell Receptor (TCR) Affinity

The affinity of the TCR for the peptide-MHC complex is a key determinant of T-cell activation and anti-tumor efficacy. Several TCRs specific for KRAS G12D have been identified and characterized, exhibiting a range of binding affinities.

| TCR Clone | Target Peptide | HLA Restriction | Affinity (KD) | Reference |

| TCR9a | GADGVGKSA (9-mer) | HLA-C08:02 | 16 (±8) nM | |

| TCR9b | GADGVGKSA (9-mer) | HLA-C08:02 | 100-500 nM | |

| TCR9c | GADGVGKSA (9-mer) | HLA-C08:02 | 500-1000 nM | |

| TCR9d | GADGVGKSA (9-mer) | HLA-C08:02 | 835 nM | |

| TCR10 | GADGVGKSAL (10-mer) | HLA-C08:02 | 6.7 (±1.7) µM | |

| JDI TCR | VVVGADGVGK (10-mer) | HLA-A11:01 | 63 µM | |

| Affinity-enhanced JDI TCR | VVVGADGVGK (10-mer) | HLA-A*11:01 | >1000-fold enhancement |

Interestingly, studies have shown an inverse correlation between TCR binding affinity and the in vivo persistence of adoptively transferred T-cells, suggesting that optimal therapeutic efficacy may depend on a balance between affinity and T-cell longevity.

Therapeutic Strategies Targeting KRAS G12D

The discovery of immunogenic KRAS G12D neoantigens has paved the way for novel cancer immunotherapies.

Adoptive Cell Therapy (ACT)

ACT involves the isolation, ex vivo expansion, and re-infusion of tumor-specific T-cells. Clinical studies have demonstrated the potential of this approach for patients with KRAS G12D-mutant cancers.

| Therapy | Patient Population | Objective Response Rate (ORR) | Key Findings | Reference |

| Autologous TILs | Metastatic Colorectal Cancer (n=1) | Regression of 6 of 7 lung metastases | Tumor escape observed via loss of HLA-C08:02 expression. | |

| Engineered TCR-T cells (HLA-C08:02 restricted) | Metastatic Pancreatic Cancer (n=1) | 72% (Partial Response) | T-cells persisted for at least 6 months post-infusion. | |

| Engineered TCR-T cells (HLA-A*11:01 restricted) | Advanced Pancreatic and other solid tumors (NCT05438667) | 100% (in 2 evaluable patients) | Favorable safety profile observed. |

Cancer Vaccines

Therapeutic vaccines aim to stimulate a patient's own immune system to recognize and attack cancer cells. Several vaccine platforms targeting KRAS G12D are under investigation.

| Vaccine Platform | Clinical Trial Phase | Patient Population | Key Immunogenicity/Efficacy Data | Reference |

| Multi-peptide vaccine | Preclinical | Mouse model of lung adenocarcinoma | Reduced tumor burden by >80%; induced robust Th1 immune responses. | |

| Synthetic long peptide (SLP) vaccine | Phase I (NCT04117087) | High-risk for pancreatic cancer | Ongoing, assessing safety and T-cell response. | |

| ELI-002 2P (Amphiphile-modified peptides + adjuvant) | Phase I (NCT04853017) | Pancreatic and Colorectal Cancer | 84% of patients showed T-cell responses; correlated with reduced risk of relapse. | |

| Recombinant protein vaccine | Preclinical | Mouse colorectal tumor model | Elicited significant anti-tumor effects. |

Experimental Protocols

Workflow for Neoantigen-Specific T-Cell Identification and Validation

IFN-γ ELISpot Assay

This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

-

BCIP/NBT (or AEC) substrate

-

Recombinant human IL-2

-

KRAS G12D and wild-type control peptides

-

Patient PBMCs

Protocol:

-

Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 10% fetal bovine serum for 2 hours at 37°C.

-

Cell Plating: Add patient PBMCs to the wells, along with the KRAS G12D peptide or control peptides. Include positive (e.g., PHA) and negative (medium alone) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-AP (or -HRP). Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate. Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of antigen-specific T-cells, including their phenotype and cytokine production profile.

Materials:

-

Patient PBMCs

-

KRAS G12D and wild-type control peptides

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Fixation and permeabilization buffers

-

Flow cytometer

Protocol:

-

T-Cell Stimulation: Stimulate PBMCs with KRAS G12D or control peptides for 6-12 hours. Add Brefeldin A and Monensin for the last 4-6 hours of culture to block cytokine secretion.

-

Surface Staining: Wash the cells and stain with antibodies against surface markers.

-

Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Permeabilize the cell membrane using a permeabilization buffer.

-

Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of cytokine-producing T-cells in response to the specific peptide.

MHC-Peptide Binding Assay using TAP-deficient Cells

This assay assesses the ability of a peptide to bind to and stabilize MHC class I molecules on the cell surface. TAP-deficient cell lines, such as T2 cells, which have low surface expression of MHC class I due to the inability to transport endogenous peptides into the ER, are commonly used.

Materials:

-

TAP-deficient cell line expressing the HLA allele of interest (e.g., T2-C*08:02)

-

KRAS G12D and wild-type control peptides

-

Fluorochrome-conjugated antibody specific for the HLA allele

-

Flow cytometer

Protocol:

-

Peptide Pulsing: Incubate the TAP-deficient cells with varying concentrations of the KRAS G12D or control peptides overnight at 26°C to allow for passive loading and stabilization of MHC molecules.

-

Staining: Wash the cells to remove unbound peptide and stain with a fluorochrome-conjugated antibody that recognizes the specific HLA allele.

-

Acquisition: Acquire the data on a flow cytometer.

-

Analysis: An increase in the mean fluorescence intensity (MFI) of the HLA-specific antibody staining indicates that the peptide has bound to and stabilized the MHC molecule on the cell surface.

Conclusion

The KRAS G12D(8-16) neoantigen represents a highly specific and promising target for cancer immunotherapy. A thorough understanding of its presentation by specific HLA alleles, the characteristics of T-cell recognition, and the application of robust experimental methodologies are crucial for the successful development of novel therapies. The quantitative data and detailed protocols provided in this guide are intended to support researchers and drug development professionals in advancing the field of personalized cancer immunotherapy. Continued research into optimizing therapeutic strategies and overcoming potential resistance mechanisms, such as HLA loss, will be critical for realizing the full potential of targeting this important neoantigen.

References

Biological differences between KRAS G12D and G12V mutations

An In-depth Technical Guide on the Core Biological Differences Between KRAS G12D and G12V Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological distinctions between the two most prevalent KRAS mutations, G12D and G12V. By delving into their biochemical, structural, and signaling disparities, this document aims to equip researchers and drug development professionals with the critical knowledge needed to advance targeted therapeutic strategies.

Biochemical and Structural Differences

The single amino acid substitution at codon 12 from glycine to either aspartic acid (G12D) or valine (G12V) profoundly alters the biochemical properties and structural dynamics of the KRAS protein. These changes are central to its oncogenic activity.

Quantitative Biochemical Parameters

The following table summarizes the key quantitative differences in the biochemical activities of KRAS G12D and G12V mutants compared to the wild-type (WT) protein.

| Parameter | KRAS WT | KRAS G12D | KRAS G12V | Reference |

| Intrinsic GTP Hydrolysis Rate (x 10⁻⁵/s) | 68 | Intermediate reduction | Intermediate reduction (9-fold impairment) | [1][2] |

| GAP-Stimulated GTP Hydrolysis | Functional | 97-99% decrease | 97-99% decrease | [1] |

| Relative Affinity for RAF Kinase (fold decrease vs. WT) | 1.0 | 4.8 | 7.3 | [1][3] |

| Binding Affinity for GTP (kcal/mol) | -7.72 | -7.68 | -8.17 | |

| Dissociation Constant (KD) for Sotorasib (µM) | - | - | 345 | |

| Dissociation Constant (KD) for C797-1505 (µM) | - | - | 141 |

Structural and Conformational Dynamics

While high-resolution crystal structures have not revealed major static structural differences between KRAS G12D and G12V, significant distinctions lie in their conformational dynamics.

-

GDP-Bound State: Both mutants exhibit distinct conformational dynamics in their GDP-bound state, sampling an "active-like" conformation similar to the GTP-bound state. However, the interactions between the substituted amino acid and the Switch II region differ. The aliphatic sidechain of valine at position 12 in G12V has unique interactions with Switch II that are not present with the aspartic acid in G12D.

-

GTP-Bound State: In the active, GTP-bound state, both G12D and G12V mutations cause the P-loop, Switch I (SI), and Switch II (SII) regions to move away from their neighboring structures. Molecular dynamics simulations show that the G12V mutation leads to a higher population of the "inactive" state-1 conformation compared to G12D.

-

Conformational Impact of Substitutions: The G12D mutation introduces a charged aspartic acid residue, leading to a shift in the local conformational states, particularly in the Switch-II and α3-helix regions. The bulkier and hydrophobic valine in G12V induces different local conformational changes.

Differential Impact on Downstream Signaling

KRAS G12D and G12V mutations do not activate all downstream effector pathways uniformly. These differences in signaling output contribute to their distinct biological and clinical phenotypes.

Core KRAS Signaling Pathways

The following diagram illustrates the central signaling cascades activated by oncogenic KRAS.

Caption: Core KRAS signaling pathways.

Mutation-Specific Signaling Preferences

-

PI3K-AKT Pathway: Studies have shown that the G12D mutation strongly activates the PI3K-AKT pathway, as evidenced by increased levels of phosphorylated AKT. In contrast, KRAS G12V, despite being able to interact with PI3K, may not activate AKT to the same extent.

-

RAF-MEK-ERK Pathway: Both G12D and G12V mutations activate the RAF-MEK-ERK pathway. However, the reduced affinity of both mutants for RAF, particularly G12V, suggests potential quantitative differences in the activation of this cascade.

-

RAL Pathway: Hydrophobic mutations like G12V show a preference for activating the RAL signaling pathway compared to the more hydrophilic G12D mutation.

-

Gene Expression: Global gene expression profiles of cells expressing G12D and G12V show distinct clusters, indicating that they drive different transcriptional programs.

The following diagram illustrates the differential signaling preferences of KRAS G12D and G12V.

Caption: Differential signaling by KRAS G12D and G12V.

Experimental Methodologies

A variety of experimental techniques are employed to elucidate the differences between KRAS G12D and G12V.

Biochemical Assays

-

GTP Hydrolysis Assay:

-

Purify recombinant KRAS WT, G12D, and G12V proteins.

-

Load the proteins with a fluorescent GTP analog, such as mant-GTP.

-

Monitor the decrease in fluorescence over time as GTP is hydrolyzed to GDP.

-

For GAP-stimulated hydrolysis, add a purified GAP domain (e.g., from NF1 or p120GAP) and measure the accelerated rate of fluorescence decay.

-

-

Effector Binding Affinity Assay (e.g., RAF-RBD pull-down):

-

Immobilize the RAS-binding domain (RBD) of RAF kinase on beads.

-

Incubate the beads with lysates from cells expressing either KRAS G12D or G12V.

-

After washing, elute the bound KRAS proteins.

-

Quantify the amount of pulled-down KRAS by Western blotting to determine relative binding affinities.

-

Structural Biology Techniques

-

X-ray Crystallography:

-

Crystallize purified KRAS G12D or G12V bound to a non-hydrolyzable GTP analog (e.g., GppNHp).

-

Collect X-ray diffraction data from the crystals.

-

Solve the protein structure by molecular replacement using a known RAS structure as a model.

-

Refine the structure to obtain high-resolution atomic coordinates.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Produce isotopically labeled (¹⁵N, ¹³C) KRAS G12D and G12V proteins.

-

Acquire a series of NMR spectra (e.g., HSQC, relaxation experiments) to assign resonances and measure dynamic parameters.

-

Analyze chemical shift perturbations and relaxation data to map conformational changes and differences in protein dynamics.

-

Cell-Based Assays

-

Western Blotting for Downstream Signaling:

-

Culture cell lines engineered to express KRAS G12D or G12V.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for phosphorylated forms of downstream effectors (e.g., p-AKT, p-ERK).

-

Quantify band intensities to compare the activation levels of signaling pathways.

-

-

CRISPR-Cas9 Genome Editing for Isogenic Cell Lines:

-

Design guide RNAs (sgRNAs) to target the endogenous KRAS locus.

-

Co-transfect cells with Cas9 nuclease, the sgRNA, and a homology-directed repair (HDR) template containing the desired G12D or G12V mutation.

-

Select for successfully edited cells, often using a linked fluorescent marker.

-

Verify the presence of the desired mutation by Sanger sequencing.

-

The following diagram outlines a general workflow for comparing KRAS mutants using isogenic cell lines.

Caption: Workflow for comparing KRAS mutants.

Clinical and Therapeutic Implications

The biological differences between KRAS G12D and G12V manifest in distinct clinical patterns and have significant implications for the development of targeted therapies.

-

Tumor Type Predominance: KRAS G12D is the most common KRAS mutation in pancreatic and colorectal cancers. KRAS G12V is also highly prevalent in these cancers and is associated with smoking history in non-small cell lung cancer (NSCLC).

-

Prognosis: In pancreatic ductal adenocarcinoma (PDAC), patients with G12D mutations have a worse prognosis compared to those with G12V mutations.

-

Therapeutic Targeting: The development of direct KRAS inhibitors has been challenging. While covalent inhibitors targeting G12C have been successful, developing effective inhibitors for G12D and G12V has been more difficult due to the lack of a reactive cysteine and the different structural dynamics of these mutants.

-

MRTX1133 is a selective, non-covalent inhibitor of KRAS G12D that is currently in clinical development.

-

Efforts are ongoing to identify small molecules that can bind to allosteric pockets and inhibit G12V activity.

-

-

Drug Resistance: The distinct signaling outputs of G12D and G12V may contribute to different mechanisms of resistance to therapy. For example, the strong activation of the PI3K-AKT pathway by G12D may necessitate co-targeting this pathway to overcome resistance.

Conclusion

KRAS G12D and G12V, while both potent oncogenic drivers, are not biologically equivalent. They exhibit subtle yet critical differences in their biochemical activities, conformational dynamics, and downstream signaling preferences. The G12D mutation is characterized by its strong activation of the PI3K-AKT pathway, while the G12V mutation shows a preference for the RAL pathway and a more pronounced reduction in affinity for RAF kinase. These molecular distinctions underlie their varying prevalence in different cancer types and their differential impact on patient prognosis. A thorough understanding of these core biological differences is paramount for the successful design and implementation of mutation-specific therapeutic strategies to treat KRAS-driven cancers.

References

The Differential Landscape of KRAS G12D Mutations: A Technical Analysis of Colorectal and Lung Cancers

Abstract: The KRAS oncogene, a critical regulator of cellular signaling, is frequently mutated in various malignancies, with the G12D substitution being one of the most common and oncogenic variants. This technical guide provides an in-depth analysis of the frequency of the KRAS G12D mutation in colorectal cancer (CRC) versus non-small cell lung cancer (NSCLC), details the experimental protocols for its detection, and illustrates the core signaling pathways it dysregulates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.

Frequency of KRAS G12D Mutation: A Comparative Overview

The prevalence of KRAS mutations, and specifically the G12D subtype, varies significantly between colorectal and lung cancers. In colorectal cancer, KRAS mutations are present in approximately 40-45% of patients.[1] The G12D mutation is the most frequent variant within this group. Conversely, while about 27.5% of NSCLC cases harbor a KRAS mutation, the G12C subtype is the most common, followed by G12V and then G12D.[2][3][4]

Data Summary: KRAS G12D Mutation Frequency

The following tables summarize quantitative data from various studies, offering a comparative view of KRAS G12D prevalence.

| Cancer Type | Overall KRAS Mutation Frequency | KRAS G12D Frequency (of all KRAS mutations) | KRAS G12D Frequency (of total cases) | Study Reference |

| Colorectal Cancer | ~44% | 29% | ~13% | |

| 37.6% | 32.19% | Not Reported | ||

| 39.3% | 36.0% | ~14% | ||

| Not Reported | 33.1% | Not Reported | ||

| Not Reported | 28% | Not Reported | ||

| 45.71% | 14.29% (as % of total) | 14.29% | ||

| Lung Cancer (NSCLC) | 27.5% | 15% | ~4.1% | |

| Not Reported | 16.4% | 2.0% | ||

| Not Reported | 17% | Not Reported | ||

| Not Reported | 27.1% | Not Reported | ||

| 31.7% (non-G12C) | 5.9% (of total) | Not Reported |

Note: Frequencies can vary based on patient populations, study methodologies, and cancer subtypes (e.g., adenocarcinoma vs. squamous cell carcinoma in lung cancer).

In lung adenocarcinoma, the prevalence of KRAS mutations is significantly higher (around 37.2%) than in squamous cell carcinoma (about 4.4%). The G12D mutation is notably more prevalent in never-smokers compared to the G12C mutation, which is strongly associated with a history of smoking. In colorectal cancer, G12D is consistently reported as the most common KRAS variant.

Downstream Signaling Pathways of KRAS G12D

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling. In its normal state, it cycles between an active GTP-bound form and an inactive GDP-bound form, tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The G12D mutation, a substitution of glycine with aspartate at codon 12, impairs the intrinsic GTPase activity, rendering the protein insensitive to inactivation by GAPs. This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling.

The primary effector pathways activated by oncogenic KRAS G12D are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive key hallmarks of cancer, including proliferation, survival, and metastasis.

Methodologies for KRAS G12D Mutation Detection

Accurate and sensitive detection of KRAS mutations is mandatory for guiding therapeutic decisions, particularly for the use of anti-EGFR therapies in metastatic colorectal cancer, where KRAS mutations predict a lack of response. Several molecular methods are employed for this purpose.

General Experimental Workflow

The process begins with sample acquisition and processing, followed by DNA extraction, mutation analysis, and data interpretation.

Detailed Experimental Protocols

1. DNA Sequencing (Sanger and Next-Generation Sequencing)

-

Principle: DNA sequencing directly determines the nucleotide sequence of a specific region of the KRAS gene. Sanger sequencing, while considered a gold standard, has lower sensitivity (requiring 10-30% mutant alleles). Next-Generation Sequencing (NGS) offers much higher sensitivity and throughput, allowing for the analysis of multiple genes simultaneously.

-

Methodology:

-

DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.

-

PCR Amplification: A specific fragment of the KRAS gene (typically encompassing codons 12 and 13 of exon 2) is amplified using Polymerase Chain Reaction (PCR).

-

Sequencing:

-

For NGS: Amplified DNA is used to create a library, which is then sequenced on a high-throughput platform.

-

For Sanger: The PCR product is purified and used as a template in a sequencing reaction with fluorescently labeled dideoxynucleotides.

-

-

Data Analysis: The resulting sequence is aligned to the wild-type KRAS reference sequence to identify any nucleotide changes, such as the c.35G>A substitution corresponding to the G12D mutation.

-

2. Real-Time PCR (qPCR) and Droplet Digital PCR (ddPCR)

-

Principle: These methods utilize allele-specific probes or primers to detect and quantify the presence of a specific mutation in real-time. ddPCR is a more advanced version that partitions the sample into thousands of droplets, allowing for absolute quantification of mutant and wild-type DNA with very high sensitivity.

-

Methodology (Allele-Specific qPCR):

-

DNA Extraction: As described above.

-

Reaction Setup: A reaction mix is prepared containing the sample DNA, PCR reagents, and two sets of fluorescently labeled probes—one specific to the wild-type KRAS sequence and another specific to the G12D mutant sequence.

-

Amplification and Detection: The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal generated during amplification. The presence of the G12D mutation is confirmed by a significant increase in the fluorescence signal from the mutant-specific probe.

-

Quantification (ddPCR): In ddPCR, the reaction mix is partitioned into droplets. After PCR, droplets are read as either positive or negative for the mutation. The fraction of positive droplets is used to calculate the absolute concentration of the mutant allele, providing high precision and sensitivity.

-

3. Pyrosequencing

-

Principle: A sequence-by-synthesis method that detects light released upon nucleotide incorporation. It is highly quantitative and can detect mutations at a sensitivity of around 5%.

-

Methodology:

-

DNA Extraction and PCR: DNA is extracted and the target KRAS region is amplified via PCR, typically with one biotinylated primer.

-

Sample Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is washed away, leaving a single-stranded DNA template. A sequencing primer is then annealed to this template.

-

Pyrosequencing Reaction: The prepared template is placed in a pyrosequencer. Nucleotides are dispensed one at a time in a specified order. When a nucleotide is incorporated by DNA polymerase, pyrophosphate (PPi) is released, which triggers an enzymatic cascade that generates a light signal.

-

Data Analysis: The light signal is detected and represented as a peak in a pyrogram. The sequence is determined by the pattern of peaks, and mutations are identified by deviations from the expected wild-type pattern.

-

Conclusion and Implications

The KRAS G12D mutation presents a distinct biological and clinical profile that differs significantly between colorectal and lung cancers. It is the dominant KRAS subtype in CRC, whereas in NSCLC it is less frequent than G12C and G12V. This differential prevalence has profound implications for clinical trial design and the development of targeted therapies. While G12C inhibitors have shown success in NSCLC, the development of effective G12D-specific inhibitors remains a critical area of research, with immense potential to benefit a large population of patients with gastrointestinal cancers. The robust and sensitive molecular detection methods outlined herein are fundamental to accurately identifying patients who may benefit from these emerging targeted treatments.

References

The Structural Basis of KRAS G12D Constitutive Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. In its active state, KRAS is bound to guanosine triphosphate (GTP), allowing it to interact with downstream effector proteins such as RAF kinases and PI3K. The intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to guanosine diphosphate (GDP), rendering the protein inactive. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, returning KRAS to its active state.

Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This mutation, a single amino acid substitution of aspartic acid for glycine at codon 12, leads to the constitutive activation of KRAS, driving uncontrolled cell growth and tumor progression. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets. However, recent breakthroughs in understanding the structural and biochemical consequences of oncogenic mutations have paved the way for the development of targeted therapies. This technical guide provides an in-depth analysis of the structural basis for the constitutive activation of KRAS G12D, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Structural Insights into KRAS G12D

The glycine at position 12 of KRAS is located in the P-loop (phosphate-binding loop), a critical region for nucleotide binding and GTP hydrolysis. The small, flexible nature of the glycine residue is essential for the proper positioning of the catalytic machinery required for GTP hydrolysis.

The substitution of glycine with the bulkier, negatively charged aspartic acid in the G12D mutant introduces significant steric and electrostatic perturbations in the P-loop.[1][2] Crystal structures of KRAS G12D have revealed that the aspartate side chain sterically hinders the binding of GAPs, such as p120GAP and neurofibromin 1 (NF1).[2] GAPs facilitate GTP hydrolysis by inserting a catalytic "arginine finger" into the active site of RAS. The presence of the aspartate at position 12 physically blocks the proper positioning of this arginine finger, thereby rendering the mutant protein insensitive to GAP-mediated inactivation.[2]

Furthermore, the G12D mutation impairs the intrinsic GTPase activity of KRAS.[3] Molecular dynamics simulations and structural studies suggest that the G12D mutation alters the conformation of the Switch II region, which is also crucial for catalysis. This altered conformation disrupts the precise alignment of the catalytic glutamine at position 61 and a key water molecule required for the nucleophilic attack on the γ-phosphate of GTP.

Biochemical Consequences of the G12D Mutation

The structural changes induced by the G12D mutation have profound effects on the biochemical properties of the KRAS protein, leading to its constitutive activation. The following tables summarize the key quantitative differences between wild-type (WT) KRAS and the KRAS G12D mutant.

| Parameter | KRAS WT | KRAS G12D | Fold Change | Reference |

| Intrinsic GTP Hydrolysis Rate (k_hyd, s⁻¹) | ~6.8 x 10⁻⁴ | Decreased | Intermediate Reduction | |

| GAP-Stimulated GTP Hydrolysis Rate | Significantly Accelerated | Insensitive/Greatly Reduced | >97% decrease |

Table 1: Comparison of GTP Hydrolysis Rates. The G12D mutation leads to an intermediate reduction in the intrinsic rate of GTP hydrolysis and a dramatic decrease in the GAP-stimulated rate, effectively trapping KRAS in the active, GTP-bound state.

| Interacting Protein | Ligand | KRAS WT (K_d) | KRAS G12D (K_d) | Reference |

| RAF1-RBD | GTP | 56 ± 6 nM | 270 ± 46 nM | |

| SOS1 (GEF) | GDP | - | - | - |

| p120GAP (GAP) | GTP | Low µM | Significantly Weakened |

Table 2: Binding Affinities for Key Interacting Proteins. The G12D mutation can alter the affinity of KRAS for its effectors and regulators. Notably, the affinity for the RAF1 Ras-binding domain (RBD) is weaker for KRAS G12D compared to wild-type KRAS.

Signaling Pathways and Experimental Workflows

The constitutive activation of KRAS G12D leads to the persistent stimulation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

Figure 1: KRAS G12D Signaling Pathway. The G12D mutation locks KRAS in a constitutively active GTP-bound state, leading to persistent downstream signaling. The mutation impairs both intrinsic and GAP-mediated GTP hydrolysis.

A common experimental workflow to assess the impact of potential inhibitors on KRAS G12D activity involves a series of biochemical and cell-based assays.

Figure 2: Experimental Workflow for KRAS G12D Inhibitor Characterization. A multi-step process is employed to evaluate the biochemical and cellular activity of potential therapeutic agents.

Experimental Protocols

X-Ray Crystallography of KRAS G12D

Determining the high-resolution crystal structure of KRAS G12D in complex with nucleotides and potential inhibitors is crucial for understanding its mechanism of action and for structure-based drug design.

1. Protein Expression and Purification:

-

The human KRAS G12D (residues 1-169 or similar constructs) is typically expressed in Escherichia coli BL21(DE3) cells.

-

The protein is purified using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.

-

The purity and homogeneity of the protein are assessed by SDS-PAGE.

2. Crystallization:

-

Purified KRAS G12D is concentrated to 10-20 mg/mL.

-

The protein is loaded with either GDP or a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS).

-

Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method at various temperatures (e.g., 4°C or 20°C).

-

Crystallization conditions are optimized by varying the precipitant concentration, pH, and additives.

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known KRAS structure as a search model.

-

The model is refined using software such as PHENIX or REFMAC5, and manual model building is performed in Coot.

Measurement of GTP Hydrolysis Rates

The rate of GTP hydrolysis can be measured using various methods, including those that detect the release of inorganic phosphate (Pi).

1. Phosphate-Binding Protein (PBP) Assay:

-

This real-time fluorescence-based assay utilizes a fluorescently labeled phosphate-binding protein (PBP) that shows an increase in fluorescence upon binding to Pi.

-

KRAS G12D is loaded with GTP.

-

The reaction is initiated by the addition of MgCl₂. For GAP-stimulated hydrolysis, a purified GAP domain (e.g., p120GAP) is included in the reaction mixture.

-

The increase in fluorescence is monitored over time using a fluorometer.

-

The rate of GTP hydrolysis is calculated from the initial linear phase of the reaction.

2. HPLC-Based Assay:

-

KRAS G12D is incubated with [γ-³²P]GTP.

-

At various time points, aliquots of the reaction are quenched.

-

The reaction products ([γ-³²P]GTP and released ³²Pi) are separated by high-performance liquid chromatography (HPLC).

-

The amount of ³²Pi is quantified by scintillation counting.

Nucleotide Exchange Assay

The rate of GDP dissociation and GTP binding, often facilitated by GEFs like SOS1, can be monitored using fluorescently labeled nucleotides.

1. Mant-GDP/GTP Assay:

-

KRAS G12D is pre-loaded with a fluorescent GDP analog, 2’/3’-O-(N-Methylanthraniloyl) GDP (mant-GDP).

-

The intrinsic nucleotide exchange is initiated by the addition of a large excess of unlabeled GTP. The dissociation of mant-GDP leads to a decrease in fluorescence.

-

For GEF-catalyzed exchange, a purified GEF (e.g., the catalytic domain of SOS1) is included in the reaction.

-

The fluorescence is monitored over time, and the rate of exchange is determined by fitting the data to a single exponential decay function.

2. TR-FRET Assay:

-

A time-resolved fluorescence energy transfer (TR-FRET) based assay can also be used to measure nucleotide exchange.

-

This assay often involves a fluorescently labeled GDP and a labeled GTP, allowing for the direct measurement of GDP to GTP exchange.

NMR Spectroscopy for Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution.

1. Protein Preparation:

-

¹⁵N-labeled KRAS G12D is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

-

The protein is purified as described for X-ray crystallography.

2. HSQC Titration:

-

A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled KRAS G12D is acquired. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

A small molecule ligand is titrated into the protein sample, and an HSQC spectrum is recorded at each concentration point.

-

Binding of the ligand to the protein will cause chemical shift perturbations (CSPs) for the residues at or near the binding site.

-

The binding site can be mapped by identifying the residues with significant CSPs. The dissociation constant (K_d) can be determined by fitting the CSP data to a binding isotherm.

Conclusion

The constitutive activation of KRAS G12D is a result of specific structural changes that impair both intrinsic and GAP-mediated GTP hydrolysis, locking the protein in a signaling-competent state. A thorough understanding of these structural and biochemical alterations is fundamental for the rational design of effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of KRAS G12D and the evaluation of novel inhibitors. The continued development of innovative therapeutic strategies targeting this oncogenic driver holds great promise for the treatment of KRAS G12D-mutant cancers.

References

The Architect of a Suppressive Niche: An In-depth Technical Guide to the Impact of Kras G12D on the Tumor Microenvironment

For Immediate Release

A Deep Dive into the Oncogenic Machinations of Kras G12D in Shaping a Pro-Tumorigenic Microenvironment, Offering Insights for Researchers, Scientists, and Drug Development Professionals.